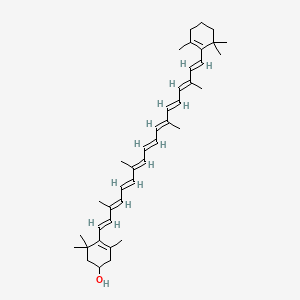

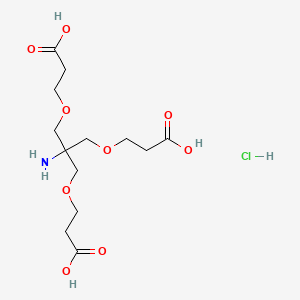

N6-Boc-N2-acetyl-D-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

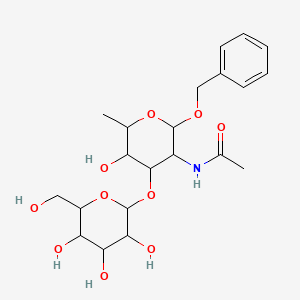

Ac-Lys(Boc)-OH, también conocido como Nα-acetil-Nε-(terc-butoxicarbonil)-L-lisina, es un derivado del aminoácido lisina. Este compuesto se utiliza a menudo en la investigación bioquímica, particularmente en el estudio de las histonas desacetilasas (HDAC) y otras enzimas implicadas en la acetilación y desacetilación de proteínas. La presencia de grupos protectores tanto acetilo como terc-butoxicarbonilo (Boc) lo convierte en una herramienta valiosa en la síntesis de péptidos y en los ensayos enzimáticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ac-Lys(Boc)-OH normalmente implica la protección de los grupos amino y carboxilo de la lisina. El proceso comienza con la acetilación del grupo α-amino, seguido de la protección del grupo ε-amino con un grupo Boc. Las condiciones de reacción suelen implicar el uso de anhídrido acético para la acetilación y dicarbonato de di-terc-butilo para la protección Boc. Las reacciones se llevan a cabo normalmente en presencia de una base como la trietilamina para neutralizar los ácidos generados.

Métodos de Producción Industrial

En un entorno industrial, la producción de Ac-Lys(Boc)-OH sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores de gran tamaño para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de los pasos de protección.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ac-Lys(Boc)-OH se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de desprotección: Eliminación del grupo Boc en condiciones ácidas (por ejemplo, ácido trifluoroacético) o del grupo acetilo en condiciones básicas (por ejemplo, hidroxilamina).

Reacciones de sustitución: El grupo ε-amino puede participar en reacciones de sustitución nucleófila, formando varios derivados.

Reacciones de acoplamiento: El grupo carboxilo puede ser activado y acoplado con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como las carbodiimidas.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético para la eliminación de Boc, hidroxilamina para la eliminación de acetilo.

Acoplamiento: Carbodiimidas (por ejemplo, EDC, DCC) para la formación de enlaces peptídicos.

Sustitución: Nucleófilos como aminas o tioles para reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados de lisina desprotegidos, péptidos acoplados y compuestos de lisina sustituidos.

Aplicaciones Científicas De Investigación

Ac-Lys(Boc)-OH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de péptidos como derivado protegido de lisina.

Biología: Se emplea en el estudio de la acetilación y desacetilación de proteínas, particularmente en ensayos de HDAC.

Medicina: Se investiga su papel en la regulación epigenética y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer.

Industria: Se utiliza en la producción de péptidos sintéticos y como reactivo en ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de Ac-Lys(Boc)-OH implica su papel como sustrato o inhibidor en reacciones enzimáticas. En los ensayos de HDAC, el compuesto es desacetilado por las enzimas HDAC, lo que lleva a la eliminación del grupo acetilo. Este proceso de desacetilación es crucial para estudiar la actividad e inhibición de las HDAC, que son objetivos importantes en la terapia contra el cáncer. El grupo Boc proporciona estabilidad y evita reacciones secundarias no deseadas durante estos ensayos.

Comparación Con Compuestos Similares

Compuestos Similares

Boc-Lys(Ac)-AMC: Un sustrato fluorescente para HDAC, utilizado en ensayos enzimáticos similares.

Z-Lys(Ac)-AMC: Otro sustrato de HDAC con un grupo protector diferente.

Fmoc-Lys(Boc)-OH: Un compuesto similar con un grupo protector diferente (Fmoc) utilizado en la síntesis de péptidos.

Singularidad

Ac-Lys(Boc)-OH es único debido a su doble protección con grupos acetilo y Boc, lo que lo hace versátil para diversas aplicaciones bioquímicas. Su estabilidad y compatibilidad con diferentes condiciones de reacción lo convierten en una opción preferida en la síntesis de péptidos y en los ensayos enzimáticos.

Propiedades

Fórmula molecular |

C13H24N2O5 |

|---|---|

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |

Clave InChI |

NZAMQYCOJSWUAO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)

![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)

![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)

![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)